molecular formula C6H10O4 B582224 3-Methylpentanedioic--d4 Acid CAS No. 1219798-68-1

3-Methylpentanedioic--d4 Acid

Katalognummer: B582224
CAS-Nummer: 1219798-68-1
Molekulargewicht: 150.166
InChI-Schlüssel: XJMMNTGIMDZPMU-RRVWJQJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a dicarboxylic acid with the molecular formula C6H6D4O4 and a molecular weight of 146.14 g/mol . This compound is used in various scientific research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpentanedioic–d4 Acid involves the deuteration of 3-Methylpentanedioic AcidThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents .

Industrial Production Methods

Industrial production of 3-Methylpentanedioic–d4 Acid follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas and catalysts to ensure efficient deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylpentanedioic–d4 Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3-Methylpentanedioic–d4 Acid is utilized in various scientific research fields, including:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Investigated for its potential therapeutic applications and as a biomarker in clinical research.

    Industry: Used in the production of deuterated compounds for various industrial applications.

Wirkmechanismus

The mechanism of action of 3-Methylpentanedioic–d4 Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methylpentanedioic–d4 Acid is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies, making it a valuable compound in various scientific fields .

Eigenschaften

CAS-Nummer

1219798-68-1

Molekularformel

C6H10O4

Molekulargewicht

150.166

IUPAC-Name

2,2,4,4-tetradeuterio-3-methylpentanedioic acid

InChI

InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2

InChI-Schlüssel

XJMMNTGIMDZPMU-RRVWJQJTSA-N

SMILES

CC(CC(=O)O)CC(=O)O

Synonyme

3-Methylpentanedioic--d4 Acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.